

Introduction: The Quintessential Role of a Labeled Internal Standard

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Compound of Interest

Compound Name: *Rimantadine-d4 Hydrochloride*

Cat. No.: B563771

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Rimantadine, an adamantane derivative, is an antiviral drug known for its activity against the influenza A virus.^{[1][2][3]} Its mechanism involves the inhibition of the M2 proton ion channel, a crucial protein in the viral replication cycle that facilitates the uncoating of the virus within the host cell.^{[4][5][6]} In the realm of pharmaceutical analysis, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, the precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount.

This is where **Rimantadine-d4 Hydrochloride** (CAS No: 350818-67-6) becomes an indispensable tool.^{[7][8][9]} As a stable isotope-labeled (SIL) analogue of rimantadine, it is chemically identical to the parent drug in its behavior during sample extraction and chromatographic separation. However, its increased mass due to the four deuterium atoms allows it to be distinguished by a mass spectrometer.^{[10][11]} This property makes it the gold standard for use as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) assays, correcting for variability in sample preparation and instrument response to ensure highly accurate and precise quantification.^{[10][12][13]} A robust Certificate of Analysis is the cornerstone of trust in this standard, validating its identity, purity, and isotopic integrity.

Core Physicochemical & Structural Data

A CoA begins with the unambiguous identification of the material. This section summarizes the fundamental properties of **Rimantadine-d4 Hydrochloride**, establishing the baseline for all subsequent analytical testing.

Property	Value	Source(s)
Chemical Name	1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride	[7][14]
CAS Number	350818-67-6	[7][8][9]
Molecular Formula	C ₁₂ H ₁₈ D ₄ CIN	[9][14][15]
Molecular Weight	219.79 g/mol	[7][14][15]
Appearance	White to off-white solid/crystalline powder	[6][9][15]
Solubility	Freely soluble in water	[6][16]
Storage	Typically -20°C, protected from light and moisture	[7][17]

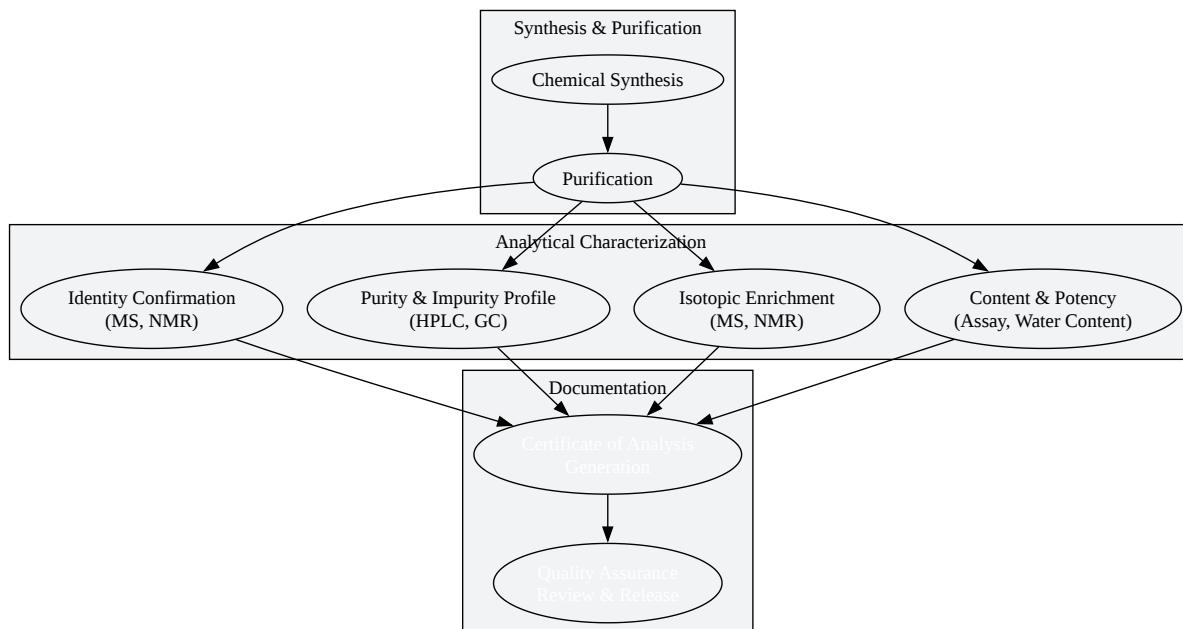
Chemical Structure:

- Unlabeled Rimantadine HCl: C₁₂H₂₂CIN, MW: 215.76 g/mol [18][19]
- Rimantadine-d4 HCl: C₁₂H₁₈D₄CIN, MW: 219.79 g/mol [9][15]

The four deuterium atoms are strategically placed on the ethylamine side chain, a position that is synthetically accessible and typically stable against back-exchange under biological and analytical conditions.

The Anatomy of a Certificate of Analysis: A Multi-faceted Validation

A CoA is not a single result but a symphony of orthogonal analytical techniques, each providing a unique and confirmatory piece of evidence about the material's quality.



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Identity Confirmation

The first and most critical question is: "Is the material what it claims to be?" Two primary spectroscopic techniques are employed to answer this.

- Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns. For Rimantadine-d4, the analysis will target the mass of the molecular ion, accounting for the deuterium atoms.

- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: Provides a detailed map of the proton environment in the molecule. For a deuterated standard, the ^1H NMR is used to confirm the absence of proton signals at the sites of deuteration, directly verifying the labeling position.

Purity Assessment

Purity analysis determines the percentage of the desired compound and identifies any impurities present.

- High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile compounds. It separates the main component from any synthesis-related impurities or degradation products. A typical purity specification is >95% or >98%.[\[7\]](#)
- Residual Solvents (GC-HS): Gas Chromatography with Headspace analysis is used to detect and quantify any organic solvents remaining from the synthesis and purification processes. Limits for residual solvents are strictly defined by pharmacopeial standards (e.g., USP <467>).

Isotopic Purity (Enrichment)

For a SIL standard, this is a crucial parameter. It measures the percentage of the molecules that contain the desired number of deuterium atoms.

- Mass Spectrometry (MS): By examining the isotopic cluster of the molecular ion, the relative abundance of the d0, d1, d2, d3, and d4 species can be determined. High isotopic enrichment (typically >98%) is essential to prevent signal interference from the unlabeled analogue in sensitive bioanalytical assays. A sample CoA may show an isotopic enrichment of 98.32%.[\[15\]](#)

Quantitative Analysis (Assay)

While chromatographic purity measures the area-under-the-curve percentage, the assay determines the actual content or potency of the analyte by weight, often correcting for water and residual solvents. This is typically performed via a quantitative technique like qNMR (quantitative NMR) or mass balance calculation.

- Water Content: Determined by Karl Fischer titration, this value is necessary for calculating the true concentration of the analyte when preparing stock solutions.

In-Depth Methodologies & Scientific Rationale

This section details the "how" and "why" behind the key analytical tests cited on the CoA.

Protocol: Identity and Isotopic Enrichment via Mass Spectrometry

Objective: To confirm the molecular weight of Rimantadine-d4 and determine its isotopic purity.

Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of Rimantadine-d4 HCl is prepared in a suitable solvent, typically methanol or acetonitrile/water.
- Infusion: The sample is directly infused into the ESI source of a mass spectrometer.
- Ionization: ESI in positive ion mode is used. The amine group on rimantadine is readily protonated to form the $[M+H]^+$ ion.
- Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) scans for the expected m/z (mass-to-charge ratio).
 - For unlabeled Rimantadine ($[C_{12}H_{21}N]+H$)⁺, the expected m/z is ~180.
 - For Rimantadine-d4 ($[C_{12}H_{17}D_4N]+H$)⁺, the expected m/z is ~184.
- Data Interpretation & Causality:
 - Identity: The observation of a strong signal at m/z 184 confirms the mass of the deuterated compound.
 - Fragmentation: Tandem MS (MS/MS) can be performed by isolating the m/z 184 precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern, such as the characteristic loss of ammonia (NH_3), results in product ions that confirm the

adamantane core structure.[20] The mass of these fragments will be consistent with the deuterated side chain.

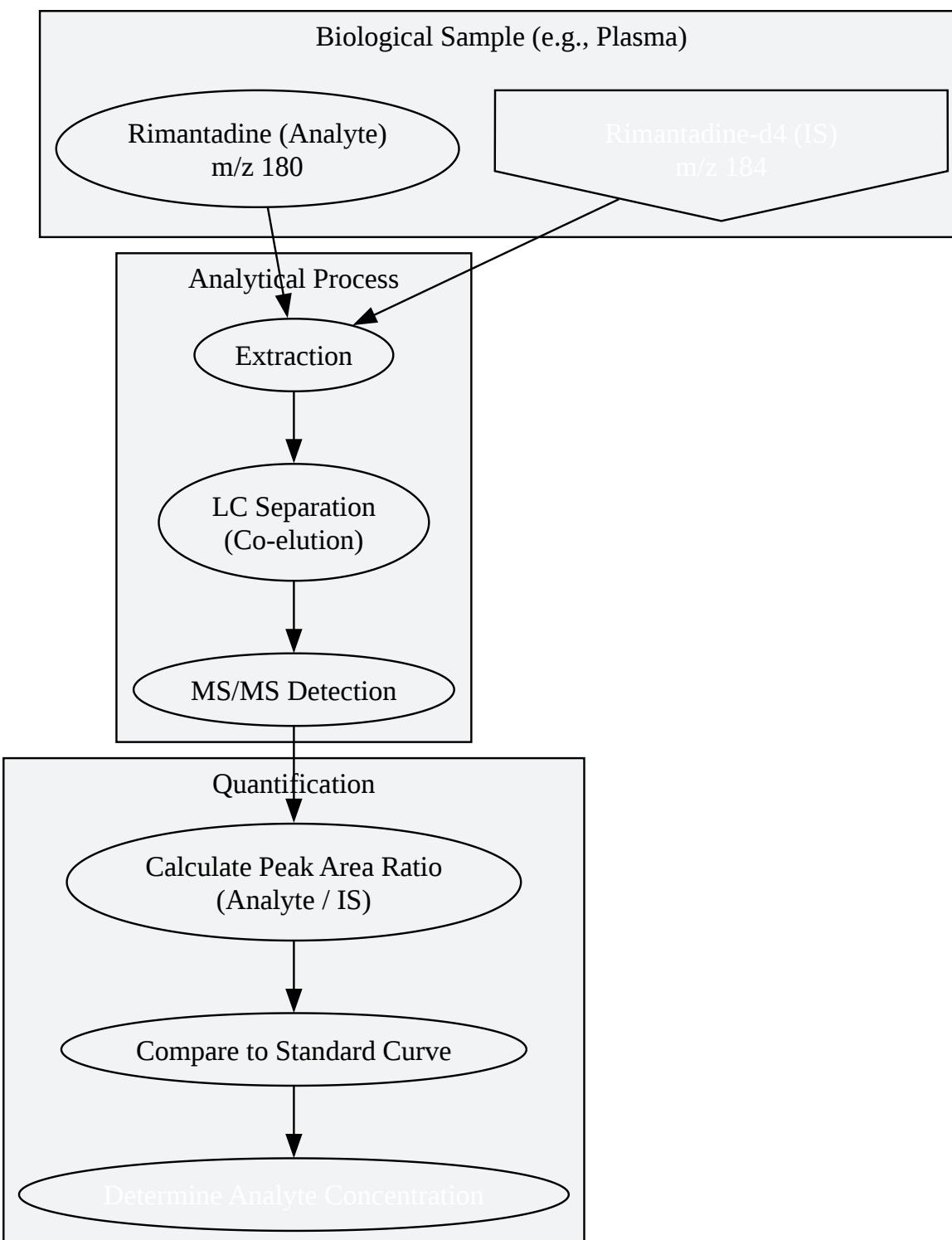
- Isotopic Enrichment: A high-resolution scan of the m/z 184 region reveals the isotopic distribution. The peak intensity at m/z 180 (unlabeled), 181 (d1), etc., relative to the main peak at m/z 184, is used to calculate the isotopic purity. A low abundance of the m/z 180 ion is critical for its use as an internal standard to avoid contributing to the analyte signal.

Protocol: Structural Confirmation via ^1H NMR Spectroscopy

Objective: To confirm the chemical structure and verify the position of deuteration.

Methodology: Proton Nuclear Magnetic Resonance (^1H NMR)

- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).
- Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Interpretation & Causality:
 - Structural Confirmation: The spectrum is compared to a reference spectrum of unlabeled rimantadine.[21][22] The complex multiplet signals corresponding to the protons on the rigid adamantane cage should be present and match the reference.[23][24]
 - Verification of Deuteration: The key diagnostic feature is the significant reduction or complete absence of the proton signals corresponding to the ethylamine side chain. Specifically, the quartet for the α -proton and the doublet for the methyl group in unlabeled rimantadine will be absent in the Rimantadine-d₄ spectrum. This directly confirms that the deuterium labeling has occurred at the intended positions. The consistency of the spectrum with the proposed structure is a primary criterion for release.[15]

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Protocol: Chromatographic Purity via HPLC-UV

Objective: To separate and quantify the main component from potential impurities.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
- Mobile Phase: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[\[25\]](#) The specific gradient and composition are optimized to achieve good separation between the main peak and known impurities.
- Sample Preparation: A precisely weighed amount of the standard is dissolved in the mobile phase or a compatible solvent.
- Injection & Separation: The sample is injected onto the column. The nonpolar adamantane cage interacts with the C18 stationary phase, while the polar mobile phase carries it through the column. Impurities with different polarities will elute at different times.
- Detection: A UV detector is often used. Although the adamantane structure lacks a strong chromophore, detection at low wavelengths (e.g., ~210 nm) is possible.
- Data Interpretation & Causality:
 - Purity Calculation: The chromatogram shows peaks over time. The area of the main Rimantadine-d4 peak is compared to the total area of all peaks. The result is expressed as a percentage (Area %).
 - Impurity Identification: This method is crucial for detecting process-related impurities from the synthesis, such as starting materials (e.g., 1-acetyl adamantane) or side-products (e.g., hydroxylated rimantadine).[\[16\]](#)[\[26\]](#) The CoA ensures that these are below acceptable limits.

Conclusion: A Guarantee of Analytical Fidelity

The Certificate of Analysis for **Rimantadine-d4 Hydrochloride** is more than a mere data sheet; it is a rigorously validated passport that guarantees the identity, purity, and isotopic integrity of a critical analytical reagent. Each test, from spectroscopy to chromatography, provides an orthogonal layer of evidence, building a foundation of trust. For the scientist in drug development, this comprehensive characterization is non-negotiable. It ensures that when Rimantadine-d4 is used as an internal standard, the quantitative data generated in bioanalytical studies are accurate, precise, and defensible, ultimately contributing to the development of safe and effective medicines.

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